molecular formula C11H13NO2 B13050980 6-Isopropoxyisoindolin-1-one

6-Isopropoxyisoindolin-1-one

Cat. No.: B13050980
M. Wt: 191.23 g/mol
InChI Key: ALIXXYFICKQOGQ-UHFFFAOYSA-N
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Description

6-Isopropoxyisoindolin-1-one is an isoindolinone-based organic compound of interest in medicinal chemistry and drug discovery research. It belongs to a class of heterocyclic compounds known as isoindolin-1-ones, which are characterized by a benzene ring fused to a five-membered ring containing nitrogen and a carbonyl group . The structure consists of this core isoindolinone scaffold substituted with an isopropoxy functional group at the 6-position. This compound serves as a versatile synthetic intermediate or building block for the preparation of more complex molecules. The isoindolinone core is a privileged structure in pharmaceutical development, featured in compounds evaluated for a range of biological activities . For instance, structurally similar isoindoline compounds have been investigated as potential therapeutic agents and as radioligands for positron emission tomography (PET) imaging, targeting receptors in the central nervous system . Researchers may utilize this compound to explore structure-activity relationships or to incorporate the isoindolinone motif into novel compounds for biological screening. The presence of the isopropoxy group can influence the compound's physicochemical properties, such as its lipophilicity and metabolic stability, making it a valuable scaffold for chemical optimization. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. RESEARCH APPLICATIONS: • Synthetic intermediate in medicinal chemistry • Building block for isoindoline-based compound libraries • Scaffold for pharmaceutical R&D SAFETY NOTICE: This product is for Research Use Only. It is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

6-propan-2-yloxy-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C11H13NO2/c1-7(2)14-9-4-3-8-6-12-11(13)10(8)5-9/h3-5,7H,6H2,1-2H3,(H,12,13)

InChI Key

ALIXXYFICKQOGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC2=C(CNC2=O)C=C1

Origin of Product

United States

Physicochemical Properties of 6 Isopropoxyisoindolin 1 One

The specific properties of 6-Isopropoxyisoindolin-1-one are cataloged by various chemical suppliers and databases. The fundamental molecular details are presented below.

PropertyValueSource(s)
CAS Number 1263311-23-4 chemsrc.combldpharm.com
Molecular Formula C₁₁H₁₃NO₂ nih.gov
Molecular Weight 191.23 g/mol chemsrc.com
IUPAC Name This compound chemsrc.com

Synthesis

For the synthesis of 6-isopropoxyisoindolin-1-one, a potential route would start with a 4-isopropoxy-substituted N'-benzyl-N,N-dimethylurea. This starting material would undergo a one-pot reaction involving lithiation to create a reactive intermediate, which then cyclizes to form the desired isoindolin-1-one (B1195906) ring system. beilstein-journals.orgnih.gov This method is known for its high yields and applicability to a wide range of substituted derivatives. beilstein-journals.org

Reactivity and Potential Areas of Research

Established Synthetic Routes to Isoindolin-1-one Derivatives

The construction of the isoindolin-1-one scaffold can be broadly categorized into two main strategies: the formation of the heterocyclic ring system and the subsequent functionalization of the pre-existing nucleus. nih.gov

Ring-Closing Reactions and Cyclocondensations (e.g., Reductive Condensation)

Ring-closing reactions are a fundamental approach to synthesizing the isoindolin-1-one core. These methods often involve the intramolecular cyclization of appropriately substituted benzene derivatives. One common strategy involves the condensation of substrates with adjacent formyl or cyano groups on the benzene ring with suitable nucleophiles. sorbonne-universite.frsorbonne-universite.fr For instance, 2-cyanobenzaldehyde (B126161) can react with amines and alcohols in a three-component condensation to form 2-substituted 3-alkoxyisoindolin-1-imine derivatives, which are closely related to isoindolin-1-ones. sorbonne-universite.frsorbonne-universite.fr

Another established method is the reductive condensation of phthalimides. For example, the reaction of 2-(4-chlorophenyl)phthalimide with magnesium turnings in methanol, followed by treatment with an aqueous solution of ammonium (B1175870) chloride, yields 2-(4-chlorophenyl)-3-hydroxy-isoindolin-1-one. google.com Similarly, reduction of 3-methyl-6-phthalimido-pyridazine with potassium borohydride (B1222165) furnishes 2-(6-methylpyridazin-3-yl)-3-hydroxy-isoindolin-1-one. google.com These hydroxy derivatives can serve as precursors for further modifications.

Multicomponent reactions (MCRs) also provide an efficient route to isoindolin-1-one derivatives. The Ugi-type MCR using methyl 2-formylbenzoate (B1231588) as a starting material allows for the one-pot synthesis of diverse and complex scaffolds through intramolecular amidation. nih.gov

Functionalization Strategies on the Isoindolin-1-one Nucleus (e.g., C3-substitution)

Once the isoindolin-1-one core is formed, it can be further functionalized. A significant focus has been on the introduction of substituents at the C3 position. One-pot lithiation of N'-benzyl-N,N-dimethylurea and its derivatives, followed by reaction with various electrophiles, provides a convenient route to a range of 3-substituted isoindolin-1-ones in high yields. beilstein-journals.org

Another approach involves the reaction of 2-formylbenzoic acid with primary amines and dialkyl phosphites in a Kabachnik–Fields type reaction to yield N-alkyl-isoindolin-1-one-3-phosphonates. mdpi.com This three-component condensation highlights the versatility of using ortho-substituted benzoic acids for constructing C3-functionalized isoindolinones. mdpi.com Additionally, 3-substituted isoindolin-1-ones can be prepared through an addition reaction from 2-cyanobenzaldehyde and various nucleophiles, followed by intramolecular cyclization. nih.govacs.org

Advanced Synthetic Approaches to C6-Substituted Isoindolin-1-ones

Targeting specific positions on the isoindolin-1-one's benzene ring, such as C6, requires more advanced and regioselective synthetic methods.

Catalytic Strategies for Targeted Functionalization (e.g., Cu(OTf)2-catalyzed methods)

Transition metal catalysis has become a powerful tool for the synthesis of isoindolin-1-ones. researchgate.net Catalytic methods, including C-H activation, cross-coupling, and carbonylation, allow for the construction of both the lactam and aromatic rings. nih.govnih.gov Copper-catalyzed reactions, in particular, have shown utility. For instance, Cu(OTf)2 has been used to catalyze the reductive homocoupling of arenesulfonyl chlorides, demonstrating its effectiveness in forming new bonds under mild conditions. researchgate.net While not directly applied to this compound in the provided context, such catalytic systems offer potential for regioselective functionalization.

Rhodium(III)-catalyzed C-H functionalization has also been employed for the synthesis of isoindolin-1-ones in water, highlighting a green chemistry approach. rsc.orgresearchgate.net These advanced catalytic systems provide pathways to functionalized isoindolinones that might be difficult to access through traditional methods.

Regioselective Synthesis of this compound

The specific synthesis of this compound is less commonly detailed in general literature, but methods for regioselective synthesis of C6-substituted analogs provide a clear pathway. A key strategy for introducing substituents at the C6 position is through palladium-catalyzed coupling reactions. For example, the synthesis of 6-alkyl- and 6-prenylpolyhydroxyisoflavones starts with a 6-iodoisoflavone derivative, which undergoes a palladium-catalyzed coupling with an alkyne. nih.gov This alkynyl derivative is then hydrogenated to yield the 6-alkyl substituted product. nih.gov A similar strategy could be envisioned for this compound, likely starting from a 6-halo-isoindolin-1-one precursor. A convergent synthesis of Indoprofen and its analogs, including a compound with the CAS number 1263311-23-4 corresponding to this compound, has been reported using a Buchwald coupling approach. molaid.com

Preparation of Isopropoxyisoindolin-1-one Analogues and Derivatives

The synthesis of analogues and derivatives of isopropoxyisoindolin-1-one often involves multi-step sequences starting from functionalized precursors. For example, the preparation of 3-substituted isoindolin-1-one derivatives can be achieved from 2-cyanobenzaldehyde and various aniline (B41778) or acetonitrile (B52724) derivatives in a two-step, economical process. nih.govacs.org These reactions proceed via nucleophilic addition, cyclization, and rearrangement. nih.gov

Another method for creating analogues involves a three-component condensation of 2-cyanobenzaldehyde, an amine, and an alcohol, catalyzed by acetic acid, to produce 2-substituted 3-alkoxyisoindolin-1-imines. sorbonne-universite.frsorbonne-universite.fr This one-pot procedure is efficient and accommodates a variety of substrates, yielding products that are structurally similar to isopropoxyisoindolin-1-one. sorbonne-universite.frsorbonne-universite.fr For instance, the reaction of 2-cyanobenzaldehyde with benzylamine (B48309) and isopropanol (B130326) would yield 2-benzyl-3-isopropoxyisoindolin-1-imine. sorbonne-universite.fr

The table below showcases examples of reactants and the resulting isoindolin-1-one derivatives from various synthetic approaches.

Reactant 1Reactant 2Reactant 3Catalyst/ReagentProductYieldReference
2-CyanobenzaldehydeAmineAlcoholAcetic Acid2-Substituted 3-alkoxyisoindolin-1-imine65-96% sorbonne-universite.frsorbonne-universite.fr
2-(4-Chlorophenyl)phthalimideMagnesiumAmmonium Chloride-2-(4-Chlorophenyl)-3-hydroxy-isoindolin-1-one- google.com
3-Methyl-6-phthalimido-pyridazinePotassium Borohydride--2-(6-Methylpyridazin-3-yl)-3-hydroxy-isoindolin-1-one- google.com
N'-Benzyl-N,N-dimethylureaElectrophile-t-BuLi3-Substituted isoindolin-1-oneHigh beilstein-journals.org
2-Formylbenzoic AcidPrimary AmineDialkyl Phosphite-N-Alkyl-isoindolin-1-one-3-phosphonate- mdpi.com
2-Cyanobenzaldehyde2-Nitroaniline Derivatives-5% KOH in MeOH3-((Nitrophenyl)amino)isoindolin-1-one- nih.gov
6-Iodoisoflavone2-Methyl-3-butyn-2-ol-Palladium Catalyst6-Alkynylisoflavone derivative- nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR spectra allows for the unambiguous assignment of every proton and carbon atom in the this compound molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic surroundings, and their proximity to other protons. For this compound, seven distinct signals are predicted. The chemical shifts are influenced by the electron-donating nature of the isopropoxy group and the electron-withdrawing effect of the lactam functionality.

The spectrum would feature:

Aromatic Protons : Three signals in the aromatic region (typically δ 6.8-7.8 ppm). The proton at the C-7 position is expected to appear as a singlet or a narrow doublet, being adjacent to the isopropoxy-substituted carbon. The protons at C-4 and C-5 would likely appear as doublets, showing coupling to each other.

Lactam Protons : The methylene (B1212753) protons (H-3) of the five-membered ring are chemically equivalent and are expected to produce a single singlet peak, typically around δ 4.4-4.6 ppm. The amine proton (N-H) would appear as a broad singlet in the downfield region (δ 8.0-8.5 ppm).

Isopropoxy Protons : The methine proton (-CH-) of the isopropoxy group is coupled to six equivalent methyl protons, resulting in a septet. The six methyl protons (-CH₃) are equivalent and are coupled to the single methine proton, appearing as a doublet in the upfield region.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-4 ~7.6 d 1H
H-5 ~7.0 d 1H
H-7 ~7.1 s 1H
H-3 (-CH₂-) ~4.5 s 2H
N-H ~8.2 br s 1H
-OCH(CH₃)₂ ~4.7 sept 1H

Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds. Actual experimental values may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. elsevierpure.com For this compound, a total of nine distinct carbon signals are expected, as two carbons in the isopropoxy group and two aromatic carbons are chemically equivalent due to symmetry.

The key predicted signals are:

Carbonyl Carbon : The lactam carbonyl carbon (C-1) is the most deshielded and will appear furthest downfield, typically above δ 165 ppm. elsevierpure.com

Aromatic Carbons : Six signals are expected for the aromatic ring. The carbon bearing the isopropoxy group (C-6) will be significantly shifted downfield due to the oxygen atom. The other carbons will resonate in the typical aromatic region of δ 110-150 ppm.

Aliphatic Carbons : The methylene carbon of the lactam ring (C-3) and the two carbons of the isopropoxy group (methine and methyl) will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (C=O) ~168
C-3 (-CH₂-) ~46
C-3a ~140
C-4 ~125
C-5 ~110
C-6 ~160
C-7 ~108
C-7a ~135
-OCH(CH₃)₂ ~71

Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

2D NMR experiments are essential for confirming the assignments made from 1D spectra by revealing through-bond correlations between nuclei.

¹H-¹H COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, a COSY spectrum would show a cross-peak between the aromatic protons H-4 and H-5, confirming their adjacency. It would also show a strong correlation between the methine and methyl protons of the isopropoxy group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlations). It would be used to definitively link each proton signal in Table 1 with its corresponding carbon signal in Table 2 (e.g., H-4 with C-4, the isopropoxy CH with its carbon, etc.).

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds and is crucial for assigning quaternary (non-protonated) carbons. Key expected HMBC correlations for confirming the structure would include:

Correlations from the N-H proton to the carbonyl carbon (C-1) and the aromatic carbon C-7a.

Correlations from the methylene protons (H-3) to the carbonyl carbon (C-1) and the aromatic bridgehead carbon C-3a.

Correlations from the isopropoxy methine proton to the aromatic carbon C-6 and the methyl carbons.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum provides a "fingerprint" of the molecule's functional groups.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch Lactam Amide 3200-3300 Medium
C-H Stretch (Aromatic) Ar-H 3000-3100 Medium
C-H Stretch (Aliphatic) -CH₂, -CH, -CH₃ 2850-2980 Medium-Strong
C=O Stretch Lactam Carbonyl 1680-1700 Strong
C=C Stretch Aromatic Ring 1500-1600 Medium
C-O-C Stretch Aryl Ether 1200-1250 (asymmetric) Strong

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. It relies on changes in the polarizability of a molecule during vibration. It is particularly sensitive to non-polar and symmetric bonds. For this compound, strong Raman signals would be expected for the aromatic ring vibrations, particularly the symmetric "ring breathing" mode. Aliphatic C-H stretching and bending would also be visible. While FT-IR is excellent for polar groups like the C=O bond, Raman spectroscopy offers a superior method for analyzing the core carbon framework of the aromatic system.

An in-depth analysis of the chemical compound this compound reveals significant details about its structure and properties through advanced spectroscopic and crystallographic techniques. This article focuses on the scientific characterization of this compound, providing a detailed look at its molecular features.

Chemical Reactivity, Reaction Mechanisms, and Stability Profiles

Fundamental Reaction Types and Mechanistic Pathways

The unique structure of 6-Isopropoxyisoindolin-1-one allows it to participate in several fundamental reaction types, including nucleophilic and electrophilic substitutions, and potentially rearrangement reactions under specific conditions. The presence of multiple reactive sites makes isoindolinone derivatives potential building blocks for creating diverse and highly functionalized heterocyclic frameworks researchgate.net.

Nucleophilic substitution reactions are a class of organic reactions where an electron-rich nucleophile replaces a functional group byjus.comwikipedia.org. In the context of this compound, the most susceptible site for nucleophilic attack is the electrophilic carbonyl carbon of the lactam ring.

The mechanism of these reactions can vary, but they generally involve the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate can then collapse, resulting in either the reformation of the starting material or, if a suitable leaving group is present, a substitution product. A common reaction is the hydrolysis of the lactam ring under basic or acidic conditions, which would lead to the opening of the five-membered ring to form a substituted 2-(aminomethyl)benzoic acid derivative.

Another example of nucleophilic substitution involves the reaction of isoindolinones with organometallic reagents, such as organolithium compounds nih.gov. While not specifically documented for the 6-isopropoxy derivative, such reactions on the isoindolinone core typically proceed via addition to the carbonyl group, which can be followed by ring-opening or other transformations nih.gov. The reactivity in these reactions depends on the strength and nature of the nucleophile and the stability of the leaving group byjus.com.

Table 1: Plausible Nucleophilic Substitution Reactions at the Carbonyl Carbon This table is based on general reactivity principles of the isoindolinone scaffold.

NucleophileReagent ExamplePotential Product TypeReaction Conditions
HydroxideSodium Hydroxide (NaOH)Ring-opened carboxylateAqueous, heat
AlkoxideSodium Methoxide (NaOMe)Ring-opened esterAnhydrous alcohol
Organolithiumn-Butyllithium (n-BuLi)Ring-opened ketone/tertiary alcoholAnhydrous ether, low temp.
HydrideLithium Aluminum Hydride (LiAlH4)Reduction to amino alcoholAnhydrous ether

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring wikipedia.org. The regioselectivity of SEAr on the benzene (B151609) ring of this compound is determined by the directing effects of its two substituents: the isopropoxy group and the fused lactam ring structure.

Isopropoxy Group (-O-iPr): This is a strong activating group and an ortho, para-director due to the lone pairs on the oxygen atom, which can donate electron density to the ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the reaction wikipedia.org.

The powerful ortho, para-directing effect of the isopropoxy group at position 6 would strongly favor substitution at positions 5 and 7. Position 5 is ortho to the isopropoxy group, and position 7 is also ortho. The para position is occupied by the fusion point of the lactam ring. Therefore, electrophilic attack is most likely to occur at the C5 and C7 positions. The rate-determining step in these reactions is the initial attack by the electrophile, which temporarily disrupts the ring's aromaticity mnstate.edumasterorganicchemistry.com.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution Predictions are based on substituent effects.

ReactionElectrophileMajor Product(s)
NitrationNO₂+6-Isopropoxy-5-nitroisoindolin-1-one and 6-Isopropoxy-7-nitroisoindolin-1-one
HalogenationBr⁺5-Bromo-6-isopropoxyisoindolin-1-one and 7-Bromo-6-isopropoxyisoindolin-1-one
Friedel-Crafts AcylationR-C=O⁺5-Acyl-6-isopropoxyisoindolin-1-one and 7-Acyl-6-isopropoxyisoindolin-1-one

While isoindolinones are not typically associated with the classic pericyclic rearrangement reactions like the Cope or Claisen rearrangements without specific functionalities masterorganicchemistry.com, the potential for carbocation rearrangements exists under certain conditions. For instance, if the isopropoxy group is protonated under strongly acidic conditions, subsequent loss of isopropanol (B130326) could generate a secondary carbocation. However, this is generally unlikely.

A more plausible scenario for rearrangement would involve reactions at a substituent attached to the isoindolinone core. For example, if a reaction were to generate a carbocation on a side chain, it could potentially rearrange to a more stable carbocation before being trapped by a nucleophile. The SN1 reaction mechanism, which proceeds through a planar carbocation intermediate, is a classic example where such rearrangements can occur to increase stability (e.g., a secondary carbocation rearranging to a more stable tertiary one) organic-chemistry.orgyoutube.com. For this compound itself, significant molecular rearrangement of the core structure is not a commonly expected reaction pathway under standard laboratory conditions.

Reaction Kinetics and Thermodynamics (Theoretical and Experimental Aspects)

The study of reaction kinetics provides insight into the rate of a chemical reaction, while thermodynamics indicates its spontaneity and the position of equilibrium khanacademy.orgkhanacademy.org.

Kinetics: The rates of reactions involving this compound are influenced by factors such as the nature of the reactants, temperature, and the presence of catalysts.

In nucleophilic substitution at the carbonyl, the reaction rate is dependent on the nucleophilicity of the attacking species and the stability of the tetrahedral intermediate.

In electrophilic aromatic substitution , the rate-determining step is the formation of the high-energy arenium ion intermediate, which involves the temporary loss of aromaticity masterorganicchemistry.com. The electron-donating isopropoxy group activates the ring, increasing the reaction rate compared to unsubstituted benzene by stabilizing this intermediate.

Thermodynamics: Thermodynamic considerations focus on the change in Gibbs free energy (ΔG) between reactants and products.

The hydrolysis of the lactam ring is typically a thermodynamically favorable (exergonic) process, especially under heating, as it relieves some ring strain and forms stable carboxylic acid and amine products.

Electrophilic aromatic substitution reactions are generally thermodynamically favorable, resulting in the formation of a stable, substituted aromatic product.

Experimental kinetic and thermodynamic data for this compound specifically are not widely available. However, theoretical calculations using computational chemistry methods could provide estimates for activation energies and reaction enthalpies, offering valuable insights into its reactivity profile uclouvain.bemdpi.com.

Table 3: Conceptual Factors Influencing Reaction Rates

Reaction TypeKey Kinetic FactorKey Thermodynamic Factor
Nucleophilic Acyl SubstitutionNucleophile strength, Steric hindranceStability of products vs. reactants (e.g., ring strain release)
Electrophilic Aromatic SubstitutionStability of arenium ion intermediatePreservation of aromaticity in the final product

Photochemical and Thermal Stability Considerations

Thermal Stability: Aromatic lactams like this compound are generally expected to exhibit high thermal stability due to the inherent stability of the aromatic ring and the amide bond within the lactam structure. Decomposition would likely occur only at elevated temperatures, potentially involving cleavage of the isopropoxy group or degradation of the lactam ring.

Photochemical Stability: Aromatic compounds can absorb ultraviolet light, which can promote them to an excited electronic state, potentially leading to photochemical reactions. The presence of heteroatoms (oxygen and nitrogen) with non-bonding electrons may influence the compound's photostability. Possible photochemical reactions could include cleavage of the C-O bond in the isopropoxy group or reactions involving the lactam ring. However, without specific experimental data, its precise photochemical behavior remains theoretical nih.gov.

Theoretical Degradation Pathways and Metabolite Formation

In a biological system, this compound would be expected to undergo metabolic degradation through several pathways, primarily catalyzed by drug-metabolizing enzymes such as the Cytochrome P450 (CYP) family nih.gov. The predicted pathways are based on common metabolic reactions for similar chemical motifs.

O-Dealkylation: A primary metabolic pathway would likely be the oxidative O-dealkylation of the isopropoxy group to yield 6-hydroxyisoindolin-1-one and acetone. This is a very common reaction for alkoxy-aromatic compounds.

Aromatic Hydroxylation: The aromatic ring could undergo hydroxylation, catalyzed by CYP enzymes. Given the directing effects of the isopropoxy group, hydroxylation might occur at the C5 or C7 positions.

Lactam Hydrolysis: The amide bond in the lactam ring could be hydrolyzed by amidase enzymes, leading to ring opening to form the corresponding amino acid derivative.

Further Oxidation: The isopropoxy group could also be oxidized at one of the methyl groups to form a primary alcohol, which could be further oxidized to a carboxylic acid.

These initial metabolites could then undergo secondary metabolic reactions, such as conjugation with glucuronic acid or sulfate, to increase their water solubility and facilitate excretion nih.gov.

Table 4: Predicted Major Metabolites of this compound

Metabolite NameFormation Pathway
6-Hydroxyisoindolin-1-oneO-Deisopropylation
6-Isopropoxy-5-hydroxyisoindolin-1-oneAromatic Hydroxylation
6-Isopropoxy-7-hydroxyisoindolin-1-oneAromatic Hydroxylation
2-(Aminomethyl)-4-isopropoxybenzoic acidLactam Hydrolysis

Mechanistic Biological Investigations Non Clinical of Isoindolin 1 Ones and 6 Isopropoxyisoindolin 1 One

Enzyme Inhibition Mechanisms

The isoindolin-1-one (B1195906) core structure has been identified as a versatile scaffold for designing inhibitors of several key enzyme families. The mechanistic basis of this inhibition often involves interactions with the enzyme's active site, particularly the ATP-binding pocket in kinases.

The isoindolin-1-one moiety is considered a promising scaffold for the development of inhibitors targeting Cyclin-Dependent Kinase 7 (CDK7), a key regulator of both the cell cycle and transcription. nih.gov Virtual screening and molecular docking studies of isoindolin-1-one libraries have shown high binding affinities for CDK7, with calculated binding energies reaching as low as -10.1 kcal/mol, indicating the potential for stable complex formation. nih.gov

The inhibitory mechanism of these compounds is predicated on their ability to form hydrogen bonds and other interactions with key amino acid residues within the CDK7 active site. Molecular modeling suggests that the stability of the enzyme-inhibitor complex is driven by interactions with residues such as Lys41 and Lys139, which are major contributors to the binding energy. nih.gov Additional hydrogen bonding with residues including Gly21, Phe91, Met94, Asp155, Thr170, and Cys312 has also been identified as crucial for the inhibitory activity of compounds based on this scaffold. nih.gov These interactions effectively block the kinase's activity, thereby inhibiting both transcription and cell proliferation processes that are often dysregulated in cancer. nih.gov

Binding Affinity of Virtually Screened Isoindolin-1-one Derivatives Against CDK7
Compound ClassNumber of Ligands ScreenedRange of Binding Energies (kcal/mol)Key Interacting Residues
Isoindolin-1-ones48-6.8 to -10.1Lys41, Lys139, Gly21, Phe91, Met94, Asp155
Data derived from molecular docking studies of a library of isoindolin-1-one derivatives. nih.gov

Isoindolin-1-one derivatives have been investigated as potent and selective inhibitors of the gamma isoform of phosphoinositide 3-kinase (PI3Kγ). nih.gov This kinase is activated by G-protein-coupled receptors (GPCRs) and plays a significant role in immune cell signaling. nih.govnih.gov The development of isoform-specific inhibitors is a key goal due to the high homology across PI3K isoforms, which can lead to off-target effects with pan-inhibitors. nih.gov

Molecular modeling studies reveal that isoindolin-1-one-based inhibitors bind within the ATP pocket of the PI3Kγ kinase domain. nih.gov The isoindolin-1-one core serves as a crucial anchor, while substituents are designed to project into specific sub-pockets to achieve selectivity. For instance, certain derivatives feature moieties like ethylcyclopropane (B72622) that form hydrophobic interactions with residues Leu838, Met842, Leu845, Cys869, and Phe965, which are located within an alkyl affinity pocket. nih.gov This targeted interaction within distinct subsites of the kinase domain is a key mechanistic feature that allows for high binding affinity and selectivity for the γ isoform over other PI3K isoforms. nih.govnih.gov

The isoindoline (B1297411) scaffold, a close structural relative of isoindolin-1-one, has been used to develop potent and selective inhibitors of Dipeptidyl Peptidases 8 and 9 (DPP8/9). nih.gov These cytosolic serine proteases have emerged as targets of interest, and their inhibition has been shown to trigger an immunostimulatory form of programmed cell death known as pyroptosis via activation of the NLRP1b inflammasome. nih.gov

Research into isoindoline-containing inhibitors has demonstrated that modifications to the scaffold can significantly influence potency and selectivity. Structure-activity relationship (SAR) studies have explored the impact of different substituents on the isoindoline ring and the nature of the amino acid mimic (P2 residue) that interacts with the enzyme's active site. nih.gov This work has led to the identification of potent and selective DPP8/9 inhibitors with low activity against other related peptidases, highlighting the potential for this chemical class to modulate specific immunological pathways. nih.gov

Beyond the aforementioned kinases, the isoindolin-1-one scaffold has proven effective in targeting other critical enzyme families.

Poly(ADP-ribose) Polymerase-1 (PARP-1): The isoindolinone structure is a key chemical class for potent and selective inhibitors of PARP-1, an enzyme critical for DNA single-strand break repair. nih.gov The mechanism of action for these inhibitors is twofold. Firstly, they act as competitive inhibitors by binding to the NAD+ binding domain of PARP-1, preventing the synthesis of poly(ADP-ribose) chains and the subsequent recruitment of DNA repair proteins. frontiersin.orgmdpi.comyoutube.com Secondly, and more critically, they lead to "PARP trapping," where the inhibitor locks the PARP-1 enzyme onto the DNA at the site of damage. frontiersin.org This trapped enzyme-DNA complex is a significant lesion that stalls replication forks, leading to the formation of double-strand breaks. frontiersin.org In cells with deficient homologous recombination repair pathways (such as those with BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, resulting in cell death—a concept known as synthetic lethality. researchtopractice.com

Aldo-Keto Reductase Family 1 Member C3 (AKR1C3): AKR1C3, also known as 17β-hydroxysteroid dehydrogenase type 5, is an enzyme involved in the synthesis of potent steroid hormones and prostaglandins. nih.gov It catalyzes the reduction of precursors into active androgens (like testosterone) and estrogens (like 17β-estradiol), which can promote the growth of hormone-dependent cancers. nih.govfrontiersin.org Inhibition of AKR1C3 is a therapeutic strategy to reduce the intratumoral production of these hormones. While much of the research has focused on isoquinoline (B145761) alkaloids, these studies establish the broader isoquinoline-based framework, which includes isoindolin-1-ones, as relevant for AKR1C3 inhibition. nih.gov The mechanism involves blocking the enzyme's active site, thereby preventing the conversion of weak steroid precursors into potent, receptor-activating hormones and suppressing proliferative signaling. nih.govfrontiersin.org

Receptor Interaction Mechanisms

In addition to enzyme inhibition, isoindolin-1-one derivatives have been designed to modulate the function of ligand-gated ion channels, acting as allosteric modulators rather than direct agonists or antagonists.

GABAA Receptor Positive Allosteric Modulation: A significant area of investigation has been the development of novel 2,7-disubstituted isoindolin-1-one derivatives as potent positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABAA) receptor. nih.gov GABAA receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. nih.gov

PAMs bind to a site on the receptor that is topographically distinct from the orthosteric binding site where the endogenous ligand, GABA, binds. mdpi.com This binding event does not activate the receptor directly but instead enhances the effect of GABA when it does bind. The mechanistic result is an increase in the influx of chloride ions through the channel pore, leading to hyperpolarization of the neuronal membrane and a more profound inhibitory signal. Isoindolin-1-one derivatives have been identified that exhibit potent PAM activity, with EC50 values in the nanomolar range, and show strong potentiation effects on both synaptic and extra-synaptic GABAA receptors. nih.gov Some derivatives have also been noted for their high selectivity for GABAA receptors over other central nervous system ion channels. nih.gov Furthermore, isoindolin-1-one derivatives have also been explored as potential PAMs for group II metabotropic glutamate (B1630785) receptors (mGluR2/mGluR3), indicating the versatility of this scaffold in modulating different receptor systems. nih.gov

Activity of an Exemplary Isoindolin-1-one Derivative (Cpd48) as a GABAA Receptor PAM
CompoundTargetActivity TypeEC50 (M)Maximum Potentiation (Emax)
Cpd48GABAA ReceptorsPositive Allosteric Modulator10-7 - 10-8 range5-15 fold
Data from in vitro studies on a novel 2,7-disubstituted isoindolin-1-one derivative. nih.gov

Specific Mechanistic Interactions for 6-Isopropoxyisoindolin-1-one (e.g., ALK, FAK, ZAP-70, IGF-1R inhibition)

While the broader class of isoindolin-1-ones has been investigated for various therapeutic properties, including as kinase inhibitors, specific mechanistic studies detailing the inhibitory activity of this compound against anaplastic lymphoma kinase (ALK), focal adhesion kinase (FAK), zeta-chain-associated protein kinase 70 (ZAP-70), or insulin-like growth factor 1 receptor (IGF-1R) are not extensively available in the current scientific literature.

However, the isoindolin-1-one scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets, including kinases. nih.gov For instance, some isoindolinone derivatives have been explored as potential inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. nih.gov This suggests that derivatives of the isoindolin-1-one core could potentially be designed to target other kinases like ALK, FAK, ZAP-70, and IGF-1R, though specific data for the 6-isopropoxy substituted variant is not presently documented.

Cellular Pathway Modulation (In Vitro Mechanistic Studies)

Effects on Cell Cycle Progression

Certain derivatives of the isoindolin-1-one family have been shown to interfere with the normal progression of the cell cycle. For example, a study on novel 3-methyleneisoindolinones demonstrated that these compounds could disrupt the cell cycle in head and neck squamous cell carcinoma (HNSCC) cells. Flow cytometric analysis revealed that treatment with these compounds led to an interruption of the cell cycle in the S-phase and an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis. acs.org

Earlier reports have also suggested that isoindolinone derivatives can act as regulators of cyclins and cyclin-dependent kinases (CDKs), key proteins that drive the cell cycle. acs.org Furthermore, some derivatives have been noted to modulate the PI3K-Akt signaling pathway, which can lead to G1 arrest. acs.org While these findings highlight the potential of the isoindolin-1-one scaffold to influence cell cycle progression, specific studies on the effect of this compound on the cell cycle have not been identified.

Table 1: Effects of Selected Isoindolin-1-one Derivatives on Cell Cycle Progression

Compound ClassCell LineObserved EffectReference
3-MethyleneisoindolinonesHNSCCInterruption of S-phase, accumulation in sub-G1 phase acs.org
General IsoindolinonesVariousRegulation of Cyclins and CDKs, PI3K-Akt-dependent G1 arrest acs.org

Impact on Apoptotic Pathways (e.g., Bcl-B protein interactions)

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Several isoindolin-1-one derivatives have been shown to induce apoptosis in cancer cells. acs.org The apoptotic process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic and anti-apoptotic members. nih.gov

While direct interaction studies between this compound and specific Bcl-2 family members like Bcl-B are not detailed in the available literature, the observed pro-apoptotic activity of other isoindolin-1-one derivatives suggests a potential impact on these pathways. For instance, the accumulation of cells in the sub-G1 phase, as seen with 3-methyleneisoindolinones, is a hallmark of apoptosis. acs.org Furthermore, these compounds were found to decrease the mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway that is regulated by Bcl-2 family proteins. acs.org

Antimicrobial Action Mechanisms (e.g., against specific pathogens)

The isoindolin-1-one scaffold has been identified as a promising framework for the development of novel antimicrobial agents. researchgate.netnih.gov Derivatives of isoindolin-1-one have demonstrated activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netacs.org

The precise mechanisms of antimicrobial action can vary among different derivatives. One study involving novel isoindolin-1-one derivatives with a piperidine (B6355638) moiety reported that the lead compound, Y8, was effective against Xanthomonas oryzae pv oryzae (Xoo). acs.orgnih.gov Mechanistic studies using scanning electron microscopy (SEM) revealed that this compound induced the collapse of the bacterial cell membrane. acs.orgnih.gov Proteomic analysis further suggested that the compound might also interfere with the formation of bacterial biofilms, indicating a multi-faceted antibacterial effect. acs.orgnih.gov

Table 2: Antimicrobial Activity of an Isoindolin-1-one Derivative

CompoundPathogenMechanism of ActionReference
Y8 (isoindolin-1-one with piperidine moiety)Xanthomonas oryzae pv oryzae (Xoo)Induces cell membrane collapse, affects biofilm formation acs.orgnih.gov

Antioxidant Mechanism of Action

Some derivatives of the isoindolin-1-one and related isoindoline-1,3-dione structures have been evaluated for their antioxidant properties. researchgate.netnih.gov Antioxidants can neutralize harmful reactive oxygen species (ROS), thereby protecting cells from oxidative stress. The antioxidant activity of these compounds is often assessed using assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays. researchgate.net

A study on isoindoline-1,3-dione derivatives found that certain compounds exhibited significant antioxidant activity. researchgate.net The mechanism of action for such compounds typically involves the donation of an electron or a hydrogen atom to a free radical, thereby stabilizing it. The specific structural features of the isoindolin-1-one derivative, including the nature and position of substituents on the aromatic ring, would influence its antioxidant potential. However, specific studies detailing the antioxidant mechanism of this compound are not currently available.

Perspectives and Future Directions in Isoindolin 1 One Research

Development of Novel Synthetic Methodologies for Complex Analogues

The creation of structurally diverse isoindolin-1-one (B1195906) libraries, including analogues like 6-Isopropoxyisoindolin-1-one, is crucial for exploring structure-activity relationships (SAR). Future progress hinges on the development of more efficient, versatile, and sustainable synthetic methods.

Recent advancements have moved beyond classical condensation reactions to include a variety of modern techniques. nih.gov Transition metal-catalyzed reactions, employing catalysts with metals like palladium, iridium, and copper, have enabled novel C-H activation, carbonylation, and cross-coupling strategies. researchgate.netorganic-chemistry.orgresearchgate.net These methods allow for the direct functionalization of the isoindolinone core, providing access to previously unattainable analogues. For instance, palladium-catalyzed C-H carbonylation of benzylamines offers a direct route to the scaffold under gas-free conditions. organic-chemistry.org

Metal-free approaches are also gaining prominence, aligning with the principles of green chemistry. researchgate.netorganic-chemistry.org These include microwave-assisted synthesis, which can accelerate reaction times and improve yields, and photocatalytic reactions that proceed under mild conditions. researchgate.netjcu.edu.au One-pot, multicomponent reactions are particularly valuable as they allow for the construction of complex molecules from simple starting materials in a single step, enhancing efficiency and reducing waste. researchgate.netresearchgate.net An emerging eco-friendly technique is the use of ultrasonic irradiation, which has been shown to produce 3-hydroxyisoindolin-1-ones with high efficiency and yields. rsc.org

Future methodologies will likely focus on asymmetric synthesis to control stereochemistry, which is often critical for biological activity. researchgate.net The development of catalyst- and solvent-free systems will further enhance the environmental friendliness and cost-effectiveness of producing complex isoindolin-1-one derivatives. researchgate.net

Table 1: Modern Synthetic Approaches for Isoindolin-1-one Scaffolds
MethodologyDescriptionKey AdvantagesReference
Transition Metal Catalysis (Pd, Ir, Cu)Utilizes C-H activation, carbonylation, and cross-coupling reactions to build or functionalize the isoindolinone core.High efficiency, broad functional group tolerance, access to diverse analogues. researchgate.netorganic-chemistry.org
Multicomponent ReactionsCombines three or more starting materials in a single operation to construct the target molecule.High atom economy, operational simplicity, rapid access to molecular diversity. researchgate.net
Photochemical SynthesisUses light to initiate reactions, such as the photodecarboxylative addition of carboxylates to phthalimides.Mild reaction conditions, unique reactivity pathways. jcu.edu.au
Electrochemical SynthesisEmploys electric current to drive the reduction of cyclic imides to form hydroxylactams and lactams.Controllable, avoids harsh reagents. organic-chemistry.org
Ultrasound-Assisted SynthesisUses ultrasonic waves to accelerate reactions, such as the formation of 3-hydroxyisoindolin-1-ones.High efficiency, rapid reaction times, suitable for scale-up. rsc.org

Integration of Advanced Computational and Experimental Techniques

The synergy between computational and experimental methods is revolutionizing drug discovery. researchgate.net For the isoindolin-1-one scaffold, this integrated approach allows for a more rational and efficient path from initial design to clinical candidacy.

Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are instrumental in predicting how different isoindolinone derivatives will interact with biological targets. researchgate.netccl.netbeilstein-journals.org For example, molecular docking has been used to rationalize the high potency of certain isoindolinone derivatives as histone deacetylase (HDAC) inhibitors and to understand their binding modes within enzyme active sites. nih.govresearchgate.netnih.gov These in silico methods can screen vast virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental validation. researchgate.net This significantly reduces the time and cost associated with traditional trial-and-error approaches.

Experimental techniques provide the necessary validation for computational predictions. High-throughput screening (HTS) allows for the rapid testing of synthesized compound libraries against specific biological targets. The data generated from these assays feeds back into the computational models, refining their predictive power. Structural biology methods, including X-ray crystallography and NMR spectroscopy, provide high-resolution images of ligand-protein complexes, offering crucial insights that guide further rounds of structure-based drug design. beilstein-journals.org This iterative cycle of prediction, synthesis, and testing accelerates the optimization of lead compounds, improving their potency, selectivity, and pharmacokinetic profiles. researchgate.netnih.gov

Exploration of Underexplored Reactivity and Transformational Chemistry

The isoindolin-1-one core is not only a pharmacologically important scaffold but also a versatile synthetic intermediate. nih.gov Future research will continue to explore its reactivity to generate novel heterocyclic systems and functionalized derivatives.

One area of interest is the transformation of 3-substituted isoindolin-1-ones into other complex heterocycles. Studies have shown that these compounds can undergo intramolecular cyclization to form cinnolines and 1,2,4-[e]-benzotriazines, which are themselves classes of biologically active molecules. nih.govacs.org Another strategy involves the electrophilic cyclization of o-(1-alkynyl)benzamides, which provides a regio- and stereoselective route to functionalized isoindolin-1-ones that can be further elaborated using organopalladium chemistry. acs.org

The reactivity of the lactam ring itself offers opportunities for chemical diversification. For example, lithiation of the aromatic ring followed by reaction with an electrophile can introduce a wide range of substituents. nih.govmdpi.com Furthermore, the development of reactions like photodecarboxylative addition to phthalimides generates 3-hydroxy-isoindolin-1-one derivatives, which are valuable precursors for other molecules. jcu.edu.auresearchgate.net Understanding and harnessing these transformations will enable chemists to access a broader chemical space and create molecules with unique structural and biological properties.

Rational Design of Next-Generation Isoindolin-1-one-Based Scaffolds

The ultimate goal of isoindolin-1-one research is the rational design of next-generation therapeutics with superior efficacy and safety profiles. This involves a deep understanding of the SAR of the scaffold, identifying which functional groups and substitution patterns are key to biological activity. nih.gov

Modifications to the isoindolin-one core can significantly impact its pharmacological properties. nih.gov Attaching different moieties—such as lipophilic, electron-withdrawing, or polar groups—can enhance biological efficacy, improve target specificity, and optimize pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). nih.gov For example, the design of novel isoindolinone derivatives containing piperidine (B6355638) fragments has led to compounds with potent antibacterial activity. nih.gov Similarly, other derivatives have been optimized as potent inhibitors of targets like PARP-1 and histone deacetylases (HDACs), which are crucial in cancer therapy. researchgate.netnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.